molecular formula C10H16N4O3 B12244325 Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12244325
M. Wt: 240.26 g/mol
InChI Key: WKTQRPOFXQFUIL-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with oxadiazole precursors. One common method involves the condensation of ethyl piperazine-1-carboxylate with a suitable oxadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced piperazine derivatives .

Scientific Research Applications

Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine-1-carboxylate can be compared with other oxadiazole derivatives:

    1,2,4-Oxadiazole: Similar in structure but with different regioisomeric forms, leading to variations in chemical and biological properties.

    1,3,4-Oxadiazole: Shares the same core structure but with different substituents, affecting its reactivity and applications.

    1,2,5-Oxadiazole:

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 4-(1,3,4-oxadiazol-2-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C10H16N4O3/c1-2-16-10(15)14-5-3-13(4-6-14)7-9-12-11-8-17-9/h8H,2-7H2,1H3

InChI Key

WKTQRPOFXQFUIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NN=CO2

Origin of Product

United States

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